molecular formula C12H18N4O2S B2769584 2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine CAS No. 2415454-14-5

2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine

Cat. No.: B2769584
CAS No.: 2415454-14-5
M. Wt: 282.36
InChI Key: YEQFUFNFEWTONM-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine is a complex organic compound that features a piperidine ring, a thiadiazole ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a thiadiazole derivative under controlled conditions to form an intermediate product. This intermediate is then reacted with a morpholine derivative to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: A compound with similar structural features but different functional groups.

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Another compound with a piperidine ring but different additional rings.

Uniqueness

2-(Piperidine-1-carbonyl)-4-(1,3,4-thiadiazol-2-yl)morpholine is unique due to its combination of piperidine, thiadiazole, and morpholine rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

piperidin-1-yl-[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-11(15-4-2-1-3-5-15)10-8-16(6-7-18-10)12-14-13-9-19-12/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQFUFNFEWTONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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